![molecular formula C11H8N4O2 B565725 4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile-13C3 CAS No. 1246814-95-8](/img/structure/B565725.png)
4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile-13C3
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Overview
Description
4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile-13C3 is a small molecule compound labeled with stable isotopes . It has a molecular formula of C8 [13C]3H8N4O2 and a molecular weight of 231.18 . This compound is soluble in methanol and appears as a white solid .
Molecular Structure Analysis
The IUPAC name for this compound is 4-[(4-hydroxy-6-oxo-(4,5,6-13C3)1H-pyrimidin-2-yl)amino]benzonitrile . The canonical SMILES representation is C1=CC(=CC=C1C#N)NC2=NC(=CC(=O)N2)O . The InChI representation is InChI=1S/C11H8N4O2/c12-6-7-1-3-8(4-2-7)13-11-14-9(16)5-10(17)15-11/h1-5H,(H3,13,14,15,16,17)/i5+1,9+1,10+1 .Physical And Chemical Properties Analysis
This compound is soluble in methanol . It appears as a white solid .Scientific Research Applications
Synthesis and Medicinal Applications
Intermediate for Antiviral and Antifungal Agents : This compound serves as an important intermediate in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors and its derivatives, highlighting its role in the development of potential treatments for HIV (Ju Xiu-lia, 2015). Furthermore, compounds derived from similar pyrimidinylamino benzonitriles have been evaluated for their antibacterial and antifungal activities, indicating the broader antimicrobial potential of such compounds (Mahesh K. Kumar et al., 2022).
Dual Inhibitory Activities : Research into pyrimidine derivatives has led to the discovery of compounds with dual inhibitory activities against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), two enzymes critical for DNA synthesis and cell proliferation. This dual activity suggests potential applications in cancer therapy (A. Gangjee et al., 2008).
Material Science and Organic Synthesis
Organic Electronics : Derivatives of pyrimidinylamino benzonitriles have been explored for their utility in organic electronics, such as polymer solar cells. The incorporation of perfluorinated compounds related to the pyrimidinylamino benzonitrile structure has been shown to improve the power conversion efficiency of polymer solar cells by enhancing the ordering of polymer chains, indicating its potential in the development of more efficient organic photovoltaic devices (Seonju Jeong et al., 2011).
Synthetic Methods : Research has also focused on developing new synthetic methods for pyrimidinylamino benzonitriles and their derivatives. These methods aim to improve the efficiency, yield, and applicability of these compounds in various chemical syntheses, including the development of new pharmaceuticals and materials (C. Glidewell et al., 2003).
Mechanism of Action
Target of Action
It is mentioned that this compound is used for proteomics research , suggesting that it may interact with proteins or enzymes in the body
Mode of Action
Given its use in proteomics research , it’s possible that this compound interacts with proteins or enzymes, altering their function or activity. The exact nature of these interactions and the resulting changes would require further investigation.
Biochemical Pathways
As a compound used in proteomics research , it may influence a variety of pathways depending on the proteins or enzymes it interacts with. More research is needed to determine the exact pathways affected.
Result of Action
It is noted that compounds of a similar nature have exhibited substantial antiviral activity
properties
IUPAC Name |
4-[(4-hydroxy-6-oxo-(4,5,6-13C3)1H-pyrimidin-2-yl)amino]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c12-6-7-1-3-8(4-2-7)13-11-14-9(16)5-10(17)15-11/h1-5H,(H3,13,14,15,16,17)/i5+1,9+1,10+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFLUKUOXWTIBQ-CWIKHUNQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC2=NC(=CC(=O)N2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C#N)NC2=N[13C](=[13CH][13C](=O)N2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile-13C3 |
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